(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid
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Overview
Description
®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a reaction with a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid.
Piperidinone: Another piperidine derivative with different functional groups.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is unique due to its specific functional groups and stereochemistry. The presence of the benzyloxycarbonyl group and the acetic acid moiety, along with the ®-configuration, distinguishes it from other piperidine derivatives.
Biological Activity
(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 273.32 g/mol
- CAS Number : 886362-65-8
The compound is believed to exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Interaction with Receptors : The piperidine moiety can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential in cancer therapy:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound showed significant cytotoxic effects at concentrations as low as 10 µM, with apoptosis induction confirmed through caspase activation assays .
Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|
MDA-MB-231 | 10 | Yes |
HepG2 | 15 | Yes |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests showed that it possesses activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli. However, these values are less potent compared to standard antibiotics like ceftriaxone .
Case Studies
- Study on Breast Cancer Cells :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Piperidine Ring : Essential for interaction with biological targets.
- Benzyloxycarbonyl Group : Influences solubility and bioavailability.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[(2R)-1-phenylmethoxycarbonylpiperidin-2-yl]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1 |
InChI Key |
ZANJKHCIKGQECV-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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